molecular formula C19H30O2 B196237 Etiocholanolone CAS No. 53-42-9

Etiocholanolone

Cat. No. B196237
CAS RN: 53-42-9
M. Wt: 290.4 g/mol
InChI Key: QGXBDMJGAMFCBF-BNSUEQOYSA-N
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Description

Etiocholanolone, also known as 5β-androsterone, is an etiocholane (5β-androstane) steroid and an endogenous 17-ketosteroid that is produced from the metabolism of testosterone . It is a major metabolite of testosterone and androstenedione in many mammalian species including humans . It is excreted in the urine .


Synthesis Analysis

Etiocholanolone is produced from 5β-dihydrotestosterone, with 3α,5β-androstanediol as an intermediate . An LC-MS/MS analytical method was developed and verified for the quantitation of endogenous Androgenic and Estrogenic steroids in serum for research use .


Molecular Structure Analysis

Etiocholanolone has a molecular formula of C19H30O2 . It is the 5β-reduced isomer of androsterone .


Chemical Reactions Analysis

Etiocholanolone is an androgenically inactive metabolite of testosterone and androstenedione and the 5β epimer of androsterone . It increases the frequency of long channel openings and potentiates GABA-induced chloride currents in HEK293 cells expressing rat α1β2γ2L subunit-containing GABA A receptors .


Physical And Chemical Properties Analysis

Etiocholanolone has a density of 1.1±0.1 g/cm3, a boiling point of 413.1±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.2 mmHg at 25°C . Its molar refractivity is 83.5±0.3 cm3 .

Scientific Research Applications

  • Assessment of Bone Marrow Granulocyte Reserves : Etiocholanolone is used to evaluate bone marrow granulocyte reserves, particularly in patients with acute leukemia. It has been shown that patients with a positive response to etiocholanolone experienced significantly less hematologic toxicity following therapy, highlighting its predictive value in antileukemic therapy (Godwin et al., 1968).

  • Granulocyte Kinetics Studies : The administration of etiocholanolone in hematologically normal patients leads to an increase in the total blood granulocyte pool, suggesting its utility in estimating bone marrow reserve (Vogel et al., 1967).

  • Granulocytes Mobilization from Bone Marrow : Etiocholanolone has been observed to accelerate the release of labeled granulocytes from bone marrow, aiding in understanding granulocyte kinetics and bone marrow function (Godwin et al., 1968).

  • Interleukin-1 Induction and Metabolic Effects : Research suggests that etiocholanolone can induce interleukin-1, leading to inflammation, fever, leukocytosis, and other systemic responses. This provides insights into the role of interleukin-1 in host responses to trauma and sepsis (Watters et al., 1985).

  • Fever and Inflammatory Responses : Studies have examined the pyrogenic and inflammatory reactions induced by etiocholanolone, contributing to our understanding of fever mechanisms and the role of steroids in these processes (Kappas et al., 1958).

  • Erythropoiesis Stimulation : Etiocholanolone has been shown to stimulate erythropoiesis, particularly in normal mice, suggesting its potential role in red blood cell formation (Gross & Goldwasser, 1976).

  • Interaction with GABAA Receptors : Research on etiocholanolone and its enantiomer interacting with GABAA receptors has provided valuable insights into the pharmacology of steroid interactions with these receptors (Li et al., 2007).

  • Evaluation in Conditions like Liver Cirrhosis : Etiocholanolone testing has been used to identify defects in bone marrow granulocyte reserve in patients with conditions like liver cirrhosis (Cambiaghi & Paina, 1978).

  • Influence on Hematopoiesis : It enhances in vitro granulocytic and erythroid colony formation by influencing different target cells or cells in different states of the cell cycle (Singer & Adamson, 1976).

Safety And Hazards

Etiocholanolone may cause cancer and is suspected of damaging fertility or the unborn child . It is recommended to obtain special instructions before use and to avoid handling until all safety precautions have been read and understood .

properties

IUPAC Name

(3R,5R,8R,9S,10S,13S,14S)-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-16,20H,3-11H2,1-2H3/t12-,13-,14+,15+,16+,18+,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGXBDMJGAMFCBF-BNSUEQOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001018919
Record name Etiocholanolone
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Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Etiocholanolone
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Etiocholanolone

CAS RN

53-42-9
Record name Etiocholanolone
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Record name Etiocholanolone
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Record name Aetiocholanolone
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Record name Etiocholanolone
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Record name ETIOCHOLANOLONE
Source FDA Global Substance Registration System (GSRS)
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Record name Etiocholanolone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000490
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

152 - 154 °C
Record name Etiocholanolone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000490
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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